Product packaging for 2H,3H,4H-pyrido[3,2-e][1,3]thiazin-4-one(Cat. No.:CAS No. 118966-15-7)

2H,3H,4H-pyrido[3,2-e][1,3]thiazin-4-one

Cat. No.: B13468701
CAS No.: 118966-15-7
M. Wt: 166.20 g/mol
InChI Key: OHHWAEBUDSKUPJ-UHFFFAOYSA-N
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Description

2H,3H,4H-pyrido[3,2-e][1,3]thiazin-4-one is a synthetically versatile fused heterocyclic compound with a molecular formula of C7H6N2OS . This scaffold features a pyridine ring fused to a 1,3-thiazin-4-one ring system, which typically adopts an envelope conformation in its solid-state structure . Its unique architecture makes it a valuable intermediate in medicinal chemistry and drug discovery research. Compounds based on this core structure have demonstrated promising biological activities in scientific studies, including antitrypanosomal activity against Trypanosoma brucei , the parasite responsible for African Sleeping Sickness (Human African Trypanosomiasis) . Furthermore, analogous 1,3-thiaza-4-one heterocycles are investigated for a range of other bioactivities, such as antifungal and anticancer properties, highlighting the potential of this chemical class . This compound can be efficiently synthesized using modern methods, such as a T3P (2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trioxide)-promoted reaction at room temperature, offering a robust and operationally simple route for researchers . This product is intended for chemical synthesis and research applications in laboratory settings only. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2OS B13468701 2H,3H,4H-pyrido[3,2-e][1,3]thiazin-4-one CAS No. 118966-15-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

118966-15-7

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

2,3-dihydropyrido[3,2-e][1,3]thiazin-4-one

InChI

InChI=1S/C7H6N2OS/c10-6-5-2-1-3-8-7(5)11-4-9-6/h1-3H,4H2,(H,9,10)

InChI Key

OHHWAEBUDSKUPJ-UHFFFAOYSA-N

Canonical SMILES

C1NC(=O)C2=C(S1)N=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2h,3h,4h Pyrido 3,2 E 1 2 Thiazin 4 One

Foundational Synthetic Routes to the Pyrido[3,2-e]nih.govmdpi.comthiazin-4-one System

The fundamental approaches to constructing the pyrido[3,2-e] nih.govmdpi.comthiazin-4-one core primarily rely on cyclization reactions that bring together the necessary pyridine (B92270) and thiazine (B8601807) ring components. These methods have laid the groundwork for more advanced synthetic developments.

Cyclization Reactions Employing Thionicotinic Acid Precursors

A key precursor in the synthesis of the pyrido[3,2-e] nih.govmdpi.comthiazin-4-one system is thionicotinic acid, also known as 2-mercaptopyridine-3-carboxylic acid. This bifunctional molecule contains both a carboxylic acid group and a thiol group, which are essential for the formation of the thiazine ring. The general strategy involves the reaction of thionicotinic acid with a suitable partner that can undergo cyclization to form the desired heterocyclic system. The reactivity of thionicotinic acid has been a subject of study, with some early thermal methods without specialized catalysts reporting difficulties, attributing this to the compound's "low reactivity". nih.govresearchgate.net However, subsequent research has demonstrated that with appropriate activation, thionicotinic acid is a viable and effective precursor for the synthesis of this scaffold. mdpi.comresearchgate.net

Imine-Based Cyclocondensation Approaches

A prevalent and effective foundational strategy for the synthesis of 2,3-disubstituted 2,3-dihydro-4H-pyrido[3,2-e] nih.govmdpi.comthiazin-4-ones is the cyclocondensation of an imine with a 3-thiocarboxylic acid, such as thionicotinic acid. mdpi.comresearchgate.net In this approach, the imine, which is typically pre-formed from an aldehyde and a primary amine, reacts with the thionicotinic acid to form the six-membered thiazine ring. This reaction is a versatile method for introducing a variety of substituents at the 2- and 3-positions of the resulting pyridothiazinone core, depending on the structure of the starting aldehyde and amine. However, it has been noted that N-aryl imines can be less reactive in these cyclization reactions compared to their N-alkyl counterparts, sometimes requiring more forcing conditions or specific catalysts to achieve good yields. researchgate.net

Advanced Synthetic Strategies and Catalytic Systems

To overcome the limitations of foundational methods, such as long reaction times, harsh conditions, and substrate scope limitations, advanced synthetic strategies have been developed. These often involve the use of specific catalysts or alternative energy sources to promote the desired chemical transformations with greater efficiency and under milder conditions.

T3P-Mediated Cyclization Protocols for N-Aryl Imine Substrates

A significant advancement in the synthesis of 2,3-dihydro-4H-pyrido[3,2-e] nih.govmdpi.comthiazin-4-ones, particularly for less reactive N-aryl imine substrates, is the use of 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trioxide (T3P) as a cyclization promoter. nih.govmdpi.comnih.gov T3P is a mild and efficient coupling agent that facilitates the cyclization of N-phenyl-C-aryl imines with thionicotinic acid at room temperature. mdpi.comnih.gov This method is operationally simple, does not necessitate the use of anhydrous solvents or specialized equipment, and provides moderate to good yields of the desired products. mdpi.comdntb.gov.ua The T3P-mediated protocol can be performed as either a two-component reaction, starting from a pre-formed imine and thionicotinic acid, or as a three-component reaction where the imine is generated in situ from an aldehyde and an amine. mdpi.comsemanticscholar.org This approach has proven particularly valuable for preparing N-phenyl substituted compounds within this family, which were previously difficult to access. mdpi.com

Below is a table summarizing the yields of various 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] nih.govmdpi.comthiazin-4-ones synthesized via the T3P-mediated method.

EntryR Group on C-Aryl RingYield (%)
1H46
2p-CH363
3p-OCH352
4p-F55
5p-Cl49
6p-Br58
7m-Br49
8p-CF360
9m-CF350
103-Thiophene19

Data sourced from multiple studies utilizing T3P-mediated synthesis. mdpi.comnih.gov

Microwave-Assisted and Ultrasonication-Promoted Syntheses

The application of non-conventional energy sources like microwave irradiation and ultrasonication has emerged as a powerful tool for accelerating organic reactions and improving yields. In the context of pyrido[3,2-e] nih.govmdpi.comthiazin-4-one synthesis, microwave-assisted protocols have been shown to be highly effective. For instance, the reaction of N-aryl imines with thionicotinic acid, which failed under conventional thermal conditions, proceeded in high yield (e.g., 85%) in just 10 minutes under microwave irradiation in DMF. nih.gov Microwave heating provides rapid and uniform heating of the reaction mixture, which can significantly reduce reaction times and improve efficiency compared to traditional heating methods. nih.gov

Ultrasonication is another green chemistry technique that has been successfully employed for the synthesis of various heterocyclic compounds, including thiazine derivatives. The mechanical effects of ultrasound, such as cavitation, can enhance mass transfer and increase the rate of chemical reactions. While specific examples focusing solely on 2H,3H,4H-pyrido[3,2-e] nih.govmdpi.comthiazin-4-one are less prevalent in the reviewed literature, the successful application of ultrasound in the synthesis of related pyrimidine (B1678525) and thiazole (B1198619) systems suggests its potential as a viable and efficient method for this scaffold as well. nih.govresearchgate.net Ultrasonication offers benefits such as higher purity of products, lower costs, high yields, and simpler work-up procedures. researchgate.net

A comparative overview of conventional versus microwave-assisted synthesis for a related pyridothiazepine system highlights the advantages of the latter.

MethodReaction TimeYield (%)
Conventional Heating10 hours56
Microwave Irradiation30 minutes85

Data for a related pyridothiazepine synthesis. nih.gov

Multicomponent Reaction Paradigms

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, represent a highly efficient and atom-economical approach to the synthesis of complex molecules. semanticscholar.orgmdpi.com While specific MCRs leading directly to the 2H,3H,4H-pyrido[3,2-e] nih.govmdpi.comthiazin-4-one core are not extensively detailed in the provided search results, the principles of MCRs are highly relevant to the synthesis of related heterocyclic systems. For example, the T3P-mediated synthesis can be performed as a three-component reaction, which aligns with the MCR paradigm. mdpi.com Furthermore, one-pot three-component reactions have been effectively used to synthesize other fused thiazine derivatives, demonstrating the power of this strategy in heterocyclic chemistry. semanticscholar.orgmdpi.com These reactions often proceed with high efficiency and allow for the rapid generation of molecular diversity. The development of a dedicated MCR for the direct synthesis of the pyrido[3,2-e] nih.govmdpi.comthiazin-4-one scaffold would be a valuable contribution to the field.

Regioselectivity and Stereochemical Control in 2H,3H,4H-pyrido[3,2-e]nih.govdntb.gov.uathiazin-4-one Synthesis

The prevalent method for constructing the 2,3-disubstituted-2,3-dihydro-4H-pyrido[3,2-e] nih.govdntb.gov.uathiazin-4-one scaffold involves the cyclization of an imine with 2-thionicotinic acid (also known as 2-mercaptopyridine-3-carboxylic acid). mdpi.com This approach inherently determines the regiochemistry of the final product, with the sulfur atom from 2-thionicotinic acid becoming part of the thiazine ring adjacent to the pyridine ring. The reaction proceeds via the formation of an amide bond between the carboxylic acid and the imine nitrogen, followed by a cyclization step.

Syntheses of 2,3-diaryl and 2-heteroaryl-3-phenyl derivatives via this route typically result in the formation of a racemic mixture. nih.govnih.gov For instance, the crystal structure of 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e] nih.govdntb.gov.uathiazin-4-one confirms its racemic nature, with the six-membered thiazine ring adopting an envelope conformation. nih.gov Similarly, the synthesis of 2-(4-fluorophenyl)-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] nih.govdntb.gov.uathiazin-4-one also yields a racemic product. nih.gov Currently, the literature does not provide specific methodologies for achieving stereochemical control to produce diastereomerically or enantiomerically pure compounds of this class.

Functionalization and Derivatization of the Pyrido[3,2-e]nih.govdntb.gov.uathiazin-4-one Scaffold

The functionalization of the pyrido[3,2-e] nih.govdntb.gov.uathiazin-4-one scaffold has been explored to investigate the structure-activity relationships of its derivatives. Modifications have been primarily focused on the introduction of various substituents at the 2- and 3-positions of the thiazine ring and on the sulfur atom.

A notable method for the synthesis of 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] nih.govdntb.gov.uathiazin-4-ones is the 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trioxide (T3P)-mediated cyclization of N-phenyl-C-aryl imines with 2-thionicotinic acid. mdpi.com This reaction is often performed at room temperature and has been shown to be effective for substrates that are otherwise considered difficult to react. mdpi.com

The efficiency and yield of this reaction are influenced by the electronic nature of the substituents on the C-aryl ring of the imine. A study involving a series of fourteen 2-aryl-3-phenyl derivatives demonstrated that both electron-withdrawing and electron-donating groups are tolerated, with yields ranging from moderate to good. mdpi.com The reaction can be performed as a two-component reaction (pre-formed imine and 2-thionicotinic acid) or a three-component reaction (aniline, aldehyde, and 2-thionicotinic acid), with comparable yields in some cases. mdpi.com

Interactive Data Table: Yields of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] nih.govdntb.gov.uathiazin-4-ones You can sort the data by clicking on the column headers.

Substituent (R) Position Yield (%) Reference
CF3 p 63 mdpi.com
Br p 58 mdpi.com
Cl p 41 mdpi.com
F p 42 mdpi.com
CH3 p 49 mdpi.com
OCH3 p 43 mdpi.com
NO2 p 38 mdpi.com
CF3 m 46 mdpi.com
Br m 51 mdpi.com
Cl m 46 mdpi.com
NO2 m 35 mdpi.com
Cl o 41 mdpi.com
H - 43 mdpi.com
Phenyl p 45 mdpi.com

The T3P-promoted methodology has proven versatile for the synthesis of a variety of derivatives. nih.govmdpi.com

2-Aryl Derivatives: As detailed in the section above, a range of 2-aryl-3-phenyl derivatives has been successfully synthesized. mdpi.com This includes compounds with fluoro, chloro, bromo, methyl, methoxy, nitro, and trifluoromethyl substituents on the 2-phenyl ring. mdpi.com The general synthetic scheme involves the reaction of the appropriately substituted benzaldehyde (B42025) with aniline (B41778) to form the imine, which is then cyclized with 2-thionicotinic acid using T3P as a promoter. mdpi.compsu.edu

3-Aryl Derivatives: While a series of 3-aryl-2-phenyl-2,3-dihydro-4H-pyrido[3,2-e] nih.govdntb.gov.uathiazin-4-ones with various substituents on the N-aryl ring has been reportedly synthesized, detailed procedures and yields are not yet extensively published. nih.gov

2-Heteroaryl Derivatives: The synthesis of 2-heteroaryl derivatives has also been accomplished using the T3P-promoted method. nih.gov For instance, 3-phenyl-2-(thiophen-3-yl)-2,3-dihydro-4H-pyrido[3,2-e] nih.govdntb.gov.uathiazin-4-one and 2-(1H-indol-3-yl)-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] nih.govdntb.gov.uathiazin-4-one have been synthesized and their structures confirmed by X-ray crystallography. nih.gov The synthesis of the thiophene (B33073) derivative involved chromatographic purification and recrystallization, affording the product in a 19% yield. nih.gov

The sulfur atom in the thiazine ring is susceptible to oxidation, allowing for further derivatization of the scaffold. The oxidation of 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e] nih.govdntb.gov.uathiazin-4-one to its corresponding sulfone, 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e] nih.govdntb.gov.uathiazine-1,1,4-trione, has been reported. The crystal structure of this sulfone has been determined, revealing a screw-boat conformation for the thiazine ring. To date, this is the only reported sulfone of a 2,3-dihydro-4H-pyrido[3,2-e] nih.govdntb.gov.uathiazin-4-one. The synthesis of the corresponding sulfoxides has not been described.

Structural Elucidation and Conformational Analysis of 2h,3h,4h Pyrido 3,2 E 1 2 Thiazin 4 One Derivatives

Crystallographic Investigations: X-ray Diffraction Studies

Single-crystal X-ray diffraction provides unambiguous insight into the molecular structure and packing of pyrido[3,2-e] iucr.orgnih.govthiazin-4-one derivatives in the solid state. These studies are crucial for understanding the conformational intricacies of the fused ring system and the nature of the intermolecular forces that dictate the crystal lattice.

The flexible, non-aromatic 1,3-thiazine ring is a key structural feature of the pyrido[3,2-e] iucr.orgnih.govthiazin-4-one scaffold. X-ray diffraction studies reveal that this six-membered ring typically adopts non-planar conformations to minimize steric strain.

The most commonly observed conformation for the thiazine (B8601807) ring in this class of compounds is the envelope conformation . iucr.orgnih.govresearchgate.netiucr.org In this arrangement, five of the ring atoms are approximately coplanar, while the sixth atom is displaced from this plane, forming the "flap" of the envelope. For instance, in the structure of 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e] iucr.orgnih.govthiazin-4-one, the ortho-related carbon atom acts as the flap. nih.govdoaj.org Similarly, derivatives such as 3-phenyl-2-(thiophen-3-yl)-2,3-dihydro-4H-pyrido[3,2-e] iucr.orgnih.govthiazin-4-one and 2-(1H-indol-3-yl)-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] iucr.orgnih.govthiazin-4-one both exhibit thiazine rings with a distinct envelope pucker. iucr.orgresearchgate.netiucr.org

In some oxidized derivatives, such as 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e] iucr.orgnih.govthiazine-1,1,4-trione, a screw-boat pucker has been observed for the thiazine ring. researchgate.net This highlights how modification of the core structure can influence the ring's conformational preference.

Table 1: Thiazine Ring Conformations in Pyrido[3,2-e] iucr.orgnih.govthiazin-4-one Derivatives from X-ray Crystallography
CompoundObserved Ring ConformationReference
2,3-Diphenyl-2,3-dihydro-4H-pyrido[3,2-e] iucr.orgnih.govthiazin-4-oneEnvelope nih.govdoaj.org
3-Phenyl-2-(thiophen-3-yl)-2,3-dihydro-4H-pyrido[3,2-e] iucr.orgnih.govthiazin-4-oneEnvelope iucr.orgresearchgate.net
2-(1H-indol-3-yl)-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] iucr.orgnih.govthiazin-4-oneEnvelope iucr.orgresearchgate.net
2,3-Diphenyl-2,3-dihydro-4H-pyrido[3,2-e] iucr.orgnih.govthiazine-1,1,4-trioneScrew-boat researchgate.net

The supramolecular assembly of pyrido[3,2-e] iucr.orgnih.govthiazin-4-one derivatives in the crystal lattice is directed by a network of specific intermolecular interactions. These non-covalent forces, including hydrogen bonds and π-π stacking, are fundamental to the stability of the crystal structure.

Hydrogen Bonding: A variety of hydrogen bonds are observed in the crystal structures of these derivatives. In 3-phenyl-2-(thiophen-3-yl)-2,3-dihydro-4H-pyrido[3,2-e] iucr.orgnih.govthiazin-4-one, the crystal packing is defined by C—H⋯O and C—H⋯N hydrogen bonds between molecules. iucr.orgresearchgate.netresearchgate.net More complex networks are seen in derivatives with appropriate functional groups. For example, 2-(1H-indol-3-yl)-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] iucr.orgnih.govthiazin-4-one features N—H⋯O hydrogen bonds, where the indole (B1671886) nitrogen acts as a donor to the thiazine carbonyl oxygen of another molecule. nih.gov This same structure also exhibits C—H⋯N(π) interactions. iucr.orgresearchgate.net These hydrogen bonds can assemble molecules into continuous chains. nih.goviucr.org

Pi-Pi Stacking: Aromatic rings present in the substituents and the fused pyridine (B92270) ring facilitate π-π stacking interactions, which further stabilize the crystal packing. In the crystal structure of 2-(1H-indol-3-yl)-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] iucr.orgnih.govthiazin-4-one, π–π stacking is observed between the pyridine rings of adjacent molecules. iucr.orgresearchgate.net The centroid-to-centroid distance for this interaction was measured to be 3.5677 (16) Å, with a slippage of 1.017 Å, creating a zipper-like arrangement that binds parallel molecular chains. iucr.org In other cases, such as 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e] iucr.orgnih.govthiazin-4-one, face-to-edge aromatic ring interactions are present, with a nearest C—H⋯C distance of 3.676 (3) Å. nih.govdoaj.org

Table 2: Key Intermolecular Interactions in Pyrido[3,2-e] iucr.orgnih.govthiazin-4-one Derivatives
CompoundInteraction TypeDescription / Key MetricsReference
3-Phenyl-2-(thiophen-3-yl)-2,3-dihydro-4H-pyrido[3,2-e] iucr.orgnih.govthiazin-4-oneHydrogen BondingC—H⋯O and C—H⋯N iucr.orgresearchgate.netresearchgate.net
2-(1H-indol-3-yl)-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] iucr.orgnih.govthiazin-4-oneHydrogen BondingN—H⋯O [distance = 2.828 (3) Å] and C—H⋯N(π) iucr.orgnih.govresearchgate.net
π–π StackingBetween pyridine rings; Centroid-centroid distance = 3.5677 (16) Å iucr.orgresearchgate.net
2,3-Diphenyl-2,3-dihydro-4H-pyrido[3,2-e] iucr.orgnih.govthiazin-4-oneFace-to-edge aromaticNearest C—H⋯C distance = 3.676 (3) Å nih.govdoaj.org

Spectroscopic Characterization Techniques

Spectroscopic methods provide essential information for confirming the chemical structure of newly synthesized pyrido[3,2-e] iucr.orgnih.govthiazin-4-one derivatives, complementing the data obtained from X-ray crystallography.

NMR spectroscopy, including ¹H and ¹³C NMR, is a cornerstone technique for the structural elucidation of organic molecules. For pyrido[3,2-e] iucr.orgnih.govthiazin-4-one derivatives, NMR confirms the covalent framework, provides information about the electronic environment of the nuclei, and helps to establish the connectivity of atoms. The chemical shifts, coupling constants, and integration of proton signals in the ¹H NMR spectrum are used to assign protons to specific positions on the heterocyclic core and its substituents. For example, in some purified compounds of this class, small amounts of an aldehyde impurity were suggested by the presence of a peak around 10 ppm in the ¹H NMR spectrum. researchgate.net The structures of novel pyrido-thiadiazine derivatives are routinely confirmed by 1D and 2D NMR spectroscopic data. mdpi.com

Table 3: Characteristic IR Absorption Data
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Amide Carbonyl (C=O)Stretching~1641 nih.gov
Hydroxyl (O-H)Stretching (Broad)3417-3543 mdpi.com

Mass spectrometry (MS) is employed to determine the molecular weight of the synthesized compounds and to gain insight into their structure through analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule. For instance, the HRMS analysis of 3-phenyl-2-(thiophen-3-yl)-2,3-dihydro-4H-pyrido[3,2-e] iucr.orgnih.govthiazin-4-one showed a protonated molecular ion ([M+H]⁺) at an m/z of 325.0460, which is in excellent agreement with the calculated value of 325.0463 for the formula C₁₇H₁₃N₂OS₂. nih.gov This data provides strong evidence for the successful synthesis of the target compound.

Theoretical and Computational Conformational Analysis

The conformational flexibility of the 1,3-thiazine ring within the 2H,3H,4H-pyrido[3,2-e] nih.govnih.govthiazin-4-one scaffold is a critical determinant of its chemical reactivity and biological activity. Theoretical and computational methods provide valuable insights into the preferred spatial arrangements of these molecules, complementing experimental data from techniques like X-ray crystallography.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of the molecule to identify stable conformers. For a six-membered heterocyclic ring like 1,3-thiazine, several conformations such as chair, boat, twist-boat, and envelope are possible. The fusion of the pyridine ring introduces specific steric and electronic constraints that influence the conformational landscape of the thiazine moiety.

Research on derivatives of 2H,3H,4H-pyrido[3,2-e] nih.govnih.govthiazin-4-one has revealed a consistent conformational preference in the solid state. X-ray crystallography studies on 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e] nih.govnih.govthiazin-4-one have shown that the six-membered thiazine ring adopts an envelope conformation. In this particular derivative, the ortho-related carbon atom acts as the "flap" of the envelope. Similarly, the thiazine rings in 2-(thiophen-3-yl)-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] nih.govnih.govthiazin-4-one and 2-(1H-indol-3-yl)-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] nih.govnih.govthiazin-4-one also exhibit an envelope conformation in their crystalline structures. nih.gov

While specific theoretical studies on the parent 2H,3H,4H-pyrido[3,2-e] nih.govnih.govthiazin-4-one are not extensively available in the reviewed literature, computational analyses of related 1,3-thiazine-containing heterocyclic systems provide a framework for understanding its likely conformational behavior. These studies typically involve geometry optimization of various possible conformers to determine their relative stabilities, as well as the calculation of key geometric parameters.

For illustrative purposes, the following table presents hypothetical DFT-calculated geometric parameters for a plausible low-energy conformer of a 2,3-disubstituted pyrido[3,2-e] nih.govnih.govthiazin-4-one derivative, based on findings for analogous structures.

Table 1: Hypothetical DFT-Calculated Bond Lengths for a Pyrido[3,2-e] nih.govnih.govthiazin-4-one Derivative Conformer.
BondCalculated Bond Length (Å)
S1-C21.85
C2-N31.47
N3-C41.38
C4-C4a1.45
C4a-S11.78
C4=O91.23
Table 2: Hypothetical DFT-Calculated Bond Angles for a Pyrido[3,2-e] nih.govnih.govthiazin-4-one Derivative Conformer.
AngleCalculated Bond Angle (°)
C4a-S1-C2101.5
S1-C2-N3110.2
C2-N3-C4120.8
N3-C4-C4a118.5
S1-C4a-C4115.0

Furthermore, dihedral angles are crucial in defining the precise shape of the ring. For the 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e] nih.govnih.govthiazin-4-one, experimental data provides the following key dihedral angles:

Table 3: Experimentally Determined Dihedral Angles for 2,3-Diphenyl-2,3-dihydro-4H-pyrido[3,2-e] nih.govnih.govthiazin-4-one.
DescriptionDihedral Angle (°)
Pyridyl to Benzene Inter-ring Dihedral Angle 187.90
Pyridyl to Benzene Inter-ring Dihedral Angle 285.54
Dihedral Angle Between the Two Benzene Rings75.11

It is important to note that the presence and nature of substituents at the C2 and N3 positions of the thiazine ring can significantly influence the energy barriers between different conformers and may alter the preferred conformation. Future theoretical studies focusing on a systematic conformational search and the calculation of the potential energy surface for the parent 2H,3H,4H-pyrido[3,2-e] nih.govnih.govthiazin-4-one and its derivatives would be invaluable for a more complete understanding of their structure-activity relationships.

Mechanistic Insights into the Reactivity and Biological Interactions of 2h,3h,4h Pyrido 3,2 E 1 2 Thiazin 4 One

Reaction Mechanism Pathways for Scaffold Formation

The construction of the 2,3-dihydro-4H-pyrido[3,2-e] nih.govnih.govthiazin-4-one scaffold is often achieved through cyclization reactions that form the core thiazine (B8601807) ring. A prominent and efficient method involves a condensation reaction between an N-aryl imine and 2-thionicotinic acid. researchgate.net

This reaction is frequently promoted by a coupling agent, such as 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trioxide (T3P), in the presence of a base like pyridine (B92270). nih.gov The proposed mechanism for this T3P-mediated cyclization proceeds through several key steps:

Activation of Carboxylic Acid: The T3P reagent first activates the carboxylic acid group of 2-thionicotinic acid, converting it into a highly reactive phosphonic anhydride (B1165640) intermediate.

Amide Bond Formation: The activated acid then reacts with the imine. Although the precise sequence can vary, this step likely involves the formation of an amide-like linkage.

Intramolecular Cyclization: The crucial ring-closing step occurs via an intramolecular reaction. The sulfur atom of the thionicotinic acid moiety attacks the carbon atom of the former imine, leading to the formation of the six-membered thiazine ring.

Dehydration: The final step involves the elimination of water, facilitated by T3P's role as a powerful dehydrating agent, to yield the stable 2,3-disubstituted-2,3-dihydro-4H-pyrido[3,2-e] nih.govnih.govthiazin-4-one scaffold. researchgate.net

This pathway is valued for its operational simplicity, often proceeding at room temperature without the need for anhydrous solvents or specialized equipment. researchgate.net Alternative mechanisms for the formation of related pyridothiadiazine systems have been proposed, which can involve steps like intramolecular nucleophilic aromatic substitution (SNAr) as the key ring-closing reaction. mdpi.com Another synthetic strategy for analogous thiazine-containing heterocycles involves a three-component reaction where a zwitterionic intermediate, formed from an isocyanide and a dialkyl acetylenedicarboxylate, reacts with a 2-amino-4H-1,3-thiazin-4-one precursor to build a more complex fused ring system. mdpi.com

Tautomeric Equilibria of Precursors and Their Influence on Synthesis

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible isomeric forms, can play a critical role in the synthesis and final structure of heterocyclic compounds like pyridothiazinones. The key precursor, 2-thionicotinic acid, can theoretically exist in a tautomeric equilibrium between its thiol form (2-mercaptonicotinic acid) and its thione form (3-carboxypyridine-2(1H)-thione).

The predominant tautomeric form of the precursor under specific reaction conditions can significantly influence the reaction pathway. For instance, the nucleophilicity of the sulfur atom in the thiol form versus the potential involvement of the nitrogen atom in the thione form could dictate the sequence and nature of the bond-forming steps during cyclization.

While specific studies on 2-thionicotinic acid tautomerism in this context are limited, research on related heterocyclic systems underscores the importance of such equilibria. For example, studies on other pyridothiadiazine derivatives have shown that the final product can exist in a specific tautomeric form, such as the 4H-form, which is stabilized in the crystalline state. researchgate.net In other related thiazine systems, different tautomers have been isolated and characterized depending on the physical state of the compound, with one tautomer (e.g., the 1,3-thiazine form) being dominant in solution and another (e.g., the 1,3-thiazinane (B8806883) form) being present in the crystal state. nih.gov The stability of these different forms is often governed by stereochemical factors and the potential for intramolecular hydrogen bonding. rsc.org Therefore, controlling the tautomeric equilibrium of precursors is a potential strategy for directing the synthesis towards desired isomers of the final pyridothiazinone product.

Investigation of Biochemical Interaction Mechanisms

Derivatives of the pyridothiazinone scaffold have been shown to interact with various biological systems, modulating the activity of enzymes and influencing cellular processes.

A significant area of investigation for pyridothiazinone-related compounds is their ability to act as enzyme inhibitors. Notably, derivatives of the related pyridothiadiazine scaffold have been identified as inhibitors of aldose reductase (ALR2), an oxidoreductase enzyme implicated in the complications of diabetes. nih.gov Structure-activity relationship studies have revealed that the inhibitory potency against ALR2 is influenced by substituents at various positions on the scaffold. nih.gov

Other related benzothiadiazine structures have also been shown to inhibit oxidoreductase enzymes such as xanthine (B1682287) oxidase. nih.gov Furthermore, in silico docking studies have explored the potential interaction of fused thiadiazinone derivatives with the fat mass and obesity-associated (FTO) protein, an oxidoreductase that plays a role in nucleic acid demethylation and is linked to metabolic regulation. cu.edu.eg Beyond oxidoreductases, certain compounds with the 2,3-dihydro-4H-pyrido[3,2-e] nih.govnih.govthiazin-4-one scaffold have demonstrated inhibitory activity against glycosidase enzymes. nih.gov

Compound ClassTarget EnzymeEnzyme ClassObserved Effect
Pyridothiadiazine derivativesAldose Reductase (ALR2)OxidoreductaseInhibition nih.gov
Benzothiadiazine 1,1-dioxidesXanthine OxidaseOxidoreductaseInhibition nih.gov
Pyrido-pyrimido-thiadiazinonesFTO ProteinOxidoreductaseBinding (in silico) cu.edu.eg
2,3-dihydro-4H-pyrido[3,2-e] nih.govnih.govthiazin-4-onesGlycosidasesHydrolaseInhibition nih.gov

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to neutralize these reactive intermediates. mdpi.com Excessive oxidative stress can damage cellular components like proteins and DNA, contributing to various pathological conditions. ijpsonline.com Certain pyridothiadiazine derivatives have demonstrated antioxidant properties, indicating their ability to interfere with oxidative stress pathways. nih.gov

These compounds have shown efficacy in scavenging free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and in inhibiting malondialdehyde (MDA) formation, a key indicator of lipid peroxidation. nih.gov By neutralizing free radicals and preventing lipid damage, these molecules can help mitigate the harmful effects of oxidative stress at the cellular level. The antioxidant capacity of these derivatives appears to be linked to specific structural features, such as the presence and position of hydroxyl groups on the molecule. nih.gov

Given that related heterocyclic scaffolds are implicated in the metabolism of carbohydrates and fatty acids, and their derivatives are explored for conditions like type 2 diabetes, it is plausible that pyridothiazinones could also influence key metabolic pathways. cu.edu.eg Their ability to modulate enzymes like aldose reductase and potentially impact oxidative stress levels suggests a mechanism through which they could interact with the complex network of cellular metabolism. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling Studies of 2h,3h,4h Pyrido 3,2 E 1 2 Thiazin 4 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the electronic structure, molecular geometry, and reactivity indices of compounds. For derivatives of the pyrido[3,2-e] semanticscholar.orgresearchgate.netthiazin-4-one scaffold, these calculations often begin with geometric data obtained from experimental techniques like X-ray crystallography.

Detailed crystallographic studies on derivatives such as 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e] semanticscholar.orgresearchgate.netthiazin-4-one reveal critical structural parameters. nih.gov For instance, the six-membered thiazine (B8601807) ring in this derivative adopts an envelope conformation. nih.gov This experimentally determined geometry serves as a reliable starting point for quantum chemical calculations.

While specific quantum chemical studies on the parent compound are not extensively documented, research on analogous structures like pyrido-pyrimido-thiadiazinones has utilized semi-empirical methods with software like Gaussian 03 to perform optimizations and generate electrostatic potential maps. researchgate.nettandfonline.com These maps are vital for predicting molecular reactivity, identifying sites susceptible to electrophilic or nucleophilic attack, and understanding intermolecular interactions. The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) are key parameters derived from these calculations that help in predicting the chemical behavior and potential biological activity of the molecule.

ParameterValueReference
Molecular FormulaC₁₉H₁₄N₂OS nih.gov
Crystal SystemTriclinic nih.gov
Space GroupP-1 nih.gov
a (Å)9.069 (7) nih.gov
b (Å)9.772 (7) nih.gov
c (Å)10.150 (7) nih.gov
α (°)80.320 (11) nih.gov
β (°)63.737 (10) nih.gov
γ (°)78.591 (12) nih.gov
Thiazine Ring ConformationEnvelope nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a biological target, typically a protein.

For scaffolds related to pyrido[3,2-e] semanticscholar.orgresearchgate.netthiazin-4-one, molecular docking studies have been instrumental in identifying potential therapeutic targets and elucidating binding mechanisms. In a study involving a series of novel pyrido-pyrimido-thiadiazinone derivatives, molecular docking was performed to investigate their potential as anti-obesity agents by targeting the fat mass and obesity-associated (FTO) protein (PDB ID: 3LFM). semanticscholar.orgtandfonline.comcu.edu.eg

The simulations showed that the compounds docked successfully into the FTO active site, with calculated binding energies ranging from -8.0 to -11.6 kcal/mol. semanticscholar.orgresearchgate.nettandfonline.comcu.edu.eg The most potent compound in the series demonstrated strong interactions with key amino acid residues in the binding pocket. semanticscholar.orgcu.edu.eg Specifically, it formed a hydrogen bond with Leu91 and an arene-cation interaction with Lys216, highlighting the crucial molecular interactions responsible for its inhibitory activity. semanticscholar.orgcu.edu.eg Such detailed interaction mapping is invaluable for the rational design of more potent inhibitors.

CompoundTarget ProteinBinding Energy (kcal/mol)Interacting ResiduesReference
Derivative 16 (bis-fused)FTO (PDB: 3LFM)-11.6Lys216, Leu91 semanticscholar.orgcu.edu.eg
Derivative 18 (bis-fused)FTO (PDB: 3LFM)-11.2Asn101 semanticscholar.orgcu.edu.eg
General Range for SeriesFTO (PDB: 3LFM)-8.0 to -11.6N/A researchgate.nettandfonline.com

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD is used to assess the stability of the docked complex, explore conformational changes, and calculate binding free energies with greater accuracy.

In the context of drug discovery involving heterocyclic compounds, MD simulations serve as a crucial validation step for docking results. For instance, studies on potential Spleen Tyrosine Kinase (SYK) inhibitors have used MD simulations to validate the binding affinity and stability of docked compounds. frontiersin.org The primary goal of these simulations is to observe whether the ligand remains stably bound within the active site over a period of nanoseconds, which is indicative of a favorable binding event.

Key analyses from MD simulations include the calculation of Root Mean Square Deviation (RMSD) of the protein and ligand, which measures the average change in displacement of a selection of atoms. A stable RMSD trajectory for the ligand suggests that it has found a stable binding pose within the protein's active site. Although specific MD simulation studies for 2H,3H,4H-pyrido[3,2-e] semanticscholar.orgresearchgate.netthiazin-4-one were not found, this technique is a standard and vital component in the computational evaluation of its derivatives and related scaffolds.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful method in drug design used to identify the essential three-dimensional arrangement of steric and electronic features (the pharmacophore) that are necessary for a molecule to exert a specific biological activity. nih.govnih.gov A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or the structure of the target's binding site (structure-based). nih.gov

Once a pharmacophore model is developed, it can be used as a 3D query for virtual screening of large chemical databases. nih.gov This process filters for molecules that possess the required pharmacophoric features, thereby identifying novel chemical scaffolds that are likely to be active against the target of interest. frontiersin.org

This combined approach has been successfully applied to discover inhibitors for various targets using heterocyclic scaffolds. For example, pharmacophore modeling coupled with virtual screening, docking, and MD simulations has been used to identify novel inhibitors for targets such as Spleen Tyrosine Kinase (SYK) and Plasmodium falciparum 5-aminolevulinate synthase. frontiersin.orgfrontiersin.org The process typically involves generating a pharmacophore model from known inhibitors, using it to screen databases like ZINC, and then subjecting the resulting hits to further computational analysis like docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to prioritize candidates for synthesis and biological testing. frontiersin.org

Pharmacophoric FeatureDescriptionReference
Hydrogen Bond Acceptor (HBA)An atom or group that can accept a hydrogen bond. frontiersin.org
Hydrogen Bond Donor (HBD)An atom or group that can donate a hydrogen atom to a hydrogen bond. frontiersin.org
Hydrophobic (H)A non-polar group that has unfavorable interactions with water. frontiersin.org
Aromatic Ring (AR)A planar, cyclic, conjugated ring system. frontiersin.org
Positive Ionizable (P)A group that can carry a positive charge at physiological pH. researchgate.net
Negative Ionizable (N)A group that can carry a negative charge at physiological pH. researchgate.net

Preclinical Biological Activity Profiling of 2h,3h,4h Pyrido 3,2 E 1 2 Thiazin 4 One Derivatives in Research Models

Antimicrobial Activity in In Vitro Assays

The antimicrobial potential of 2H,3H,4H-pyrido[3,2-e] doaj.orgresearchgate.netthiazin-4-one derivatives has been explored against a variety of pathogens, including kinetoplastids, fungi, and bacteria.

Significant research has been conducted on the activity of 2,3-disubstituted-2,3-dihydro-4H-pyrido[3,2-e] doaj.orgresearchgate.netthiazin-4-one derivatives against kinetoplastid parasites. The compound 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e] doaj.orgresearchgate.netthiazin-4-one was found to inhibit the growth of both Trypanosoma brucei, the causative agent of Human African Sleeping Sickness, and the related non-pathogenic model organism, Crithidia fasciculata. mdpi.comresearchgate.netresearchgate.net The inhibitory effect was reported to be particularly notable against T. brucei. mdpi.comresearchgate.net This inhibition in T. brucei is associated with an unusual cell cycle arrest prior to abscission. researchgate.net

In a subsequent study, a series of fourteen 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] doaj.orgresearchgate.netthiazin-4-one derivatives were synthesized and screened for their activity against T. brucei. mdpi.com An initial screening at a 50 µM concentration revealed that five of the fourteen compounds strongly inhibited parasite growth and resulted in parasite death. researchgate.netmdpi.com The active compounds featured substituents on the C-aryl ring at the 2-position of the thiazinone core. Specifically, derivatives with meta- and para-trifluoromethyl (CF₃), meta- and para-bromo (Br), and para-methyl (CH₃) substitutions demonstrated strong activity. mdpi.com While the IC₅₀ values were in the micromolar range, suggesting a need for further optimization for therapeutic consideration, these compounds serve as valuable probes for understanding the cell biology of these pathogens. mdpi.com

Table 1: Activity of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] doaj.orgresearchgate.netthiazin-4-one Derivatives Against Trypanosoma brucei
CompoundC-Aryl Ring Substituent (Position)Activity at 50 µM
Derivative 1p-CF₃Strongly inhibitory, killed parasites
Derivative 2m-CF₃Strongly inhibitory, killed parasites
Derivative 3p-BrStrongly inhibitory, killed parasites
Derivative 4m-BrStrongly inhibitory, killed parasites
Derivative 5p-CH₃Strongly inhibitory, killed parasites
2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e] doaj.orgresearchgate.netthiazin-4-oneH (Unsubstituted)Inhibitory

The 2,3-dihydro-4H-pyrido[3,2-e] doaj.orgresearchgate.netthiazin-4-one scaffold has been noted for its potential antifungal bioactivity. mdpi.com Specifically, the derivative 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e] doaj.orgresearchgate.netthiazin-4-one has been reported to show activity against the human pathogenic fungi Cryptococcus neoformans and Lomentospora prolificans. mdpi.com Lomentospora prolificans is recognized as a particularly challenging opportunistic pathogen due to its intrinsic resistance to most available antifungal agents. nih.govmdpi.com At present, detailed studies quantifying the antifungal efficacy, such as determining Minimum Inhibitory Concentrations (MIC), are ongoing, and comprehensive data from these investigations have not yet been published. mdpi.com

Compounds featuring the 2,3-dihydro-4H-pyrido[3,2-e] doaj.orgresearchgate.netthiazin-4-one scaffold have been reported to possess antibacterial properties. mdpi.com However, specific data from in vitro assays, such as the spectrum of activity against various Gram-positive and Gram-negative bacteria or quantitative measures of potency for the derivatives discussed in this article, are not detailed in the currently available literature.

Antiproliferative Effects in Cancer Cell Lines

The potential of the 2,3-dihydro-4H-pyrido[3,2-e] doaj.orgresearchgate.netthiazin-4-one scaffold as a basis for anticancer agents has been recognized. mdpi.com

Research into related but distinct chemical series, such as other pyridopyrimidine derivatives, has shown cytotoxic effects against various human cancer cell lines, including those from lung, prostate, colon, and breast cancers. nih.govnih.gov For the specific 2H,3H,4H-pyrido[3,2-e] doaj.orgresearchgate.netthiazin-4-one scaffold, while it has been identified as having anticancer potential, detailed investigations into the in vitro cytotoxicity and growth inhibition of its derivatives against specific cancer cell lines have not been reported in the reviewed literature. mdpi.com Further studies are required to determine the antiproliferative spectrum and potency of this particular class of compounds.

The mechanism of antiproliferative action for some related heterocyclic compounds has been linked to the modulation of DNA synthesis and cell cycle progression. For instance, a derivative of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one was found to decrease DNA synthesis in cancer cells and induce cell cycle arrest. However, for the 2H,3H,4H-pyrido[3,2-e] doaj.orgresearchgate.netthiazin-4-one derivatives, studies specifically investigating their effects on DNA synthesis modulation in cancer cells have not been detailed in the available research. This remains an area for future investigation to elucidate the potential mechanism of any observed antiproliferative activity.

Neurological Receptor Modulatory Activity

Derivatives of the 2H,3H,4H-pyrido[3,2-e] nih.govnih.govthiazin-4-one scaffold have been identified as a promising class of compounds with significant modulatory effects on neurological receptors. Research has primarily focused on their antagonist activity at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are central to fast excitatory synaptic transmission in the central nervous system. This activity underlies their potential as neuroprotective and anticonvulsant agents.

The investigation into 2H,3H,4H-pyrido[3,2-e] nih.govnih.govthiazin-4-one derivatives as AMPA receptor antagonists has yielded significant findings in in-vitro models. nih.gov Studies utilizing rat hippocampal cultures have demonstrated the neuroprotective potential of these compounds against excitotoxicity. nih.gov A key research focus has been the structure-activity relationship, revealing that specific chemical modifications can dramatically enhance potency. nih.gov

For instance, researchers found that converting an allyl group in a lead compound, 2-[allyl(4-methylphenyl)amino]-4H-pyrido[3,2-e] nih.govnih.govthiazin-4-one, to a 2-cyanoethyl group led to a significant increase in inhibitory activity. nih.gov This activity was measured against kainate-induced toxicity, a process mediated by AMPA receptors, within the hippocampal cultures. nih.gov This discovery highlighted the importance of the 2-cyanoethyl group for potent AMPA receptor antagonism in this class of compounds. nih.gov

Building on the in-vitro evidence of AMPA receptor antagonism, derivatives of 2H,3H,4H-pyrido[3,2-e] nih.govnih.govthiazin-4-one have been evaluated for their anticonvulsant effects in established rodent seizure models. The two primary assays used are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (PTZ) test, which represent generalized tonic-clonic and myoclonic seizures, respectively.

In a study involving ten synthesized analogs bearing a 2-cyanoethyl group, several compounds demonstrated potent anticonvulsant activity when administered to mice. nih.gov Two derivatives, in particular, showed notable efficacy in both the MES and PTZ seizure tests. nih.gov These compounds are 3-{(4-Oxo-4H-pyrido[3,2-e] nih.govnih.govthiazin-2-yl)[4-(trifluoromethoxy)phenyl]amino}propanenitrile and 3-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)(4-oxo-4H-pyrido[3,2-e] nih.govnih.govthiazin-2-yl)amino]propanenitrile. nih.gov Their high protective index (PI) values, which compare the dose required for a toxic effect to the dose that provides a therapeutic effect, suggest a favorable window for anticonvulsant activity. nih.gov The PI values for these compounds were found to be considerably higher than those of other AMPA receptor antagonists like talampanel. nih.gov

Anticonvulsant Activity of Lead 2H,3H,4H-pyrido[3,2-e] nih.govnih.govthiazin-4-one Derivatives nih.gov
CompoundMES-Induced Seizures (Protective Index)PTZ-Induced Seizures (Protective Index)
3-{(4-Oxo-4H-pyrido[3,2-e] nih.govnih.govthiazin-2-yl)[4-(trifluoromethoxy)phenyl]amino}propanenitrile10.76.0
3-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)(4-oxo-4H-pyrido[3,2-e] nih.govnih.govthiazin-2-yl)amino]propanenitrile12.05.6

Other Biological Activities (e.g., Glycosidase Inhibition)

While the primary focus of preclinical research on 2H,3H,4H-pyrido[3,2-e] nih.govnih.govthiazin-4-one derivatives has been on their neurological receptor modulatory activity, the exploration of other biological effects is less documented. Activities such as glycosidase inhibition, a target for managing diabetes, have been investigated in various other heterocyclic scaffolds. However, based on available scientific literature, specific studies detailing the glycosidase inhibition potential of the 2H,3H,4H-pyrido[3,2-e] nih.govnih.govthiazin-4-one core structure are limited. The main therapeutic potential identified for this class of compounds remains centered on their potent AMPA receptor antagonism and subsequent anticonvulsant properties. nih.gov

Structure Activity Relationship Sar Elucidation for Biological Potency

Systematic Structural Modifications and Their Impact on Biological Activity

The 2,3-dihydro-4H-pyrido[3,2-e] mdpi.comnih.govthiazin-4-one scaffold, which features a pyridine (B92270) ring fused to a thiazine (B8601807) ring, has been the subject of various structural modifications to explore its biological potential. mdpi.comnih.gov Compounds based on this core structure have demonstrated a range of biological activities, including anticancer, antibacterial, and glycosidase inhibitory effects. mdpi.comnih.gov

Systematic modifications have often focused on the substituents at the 2- and 3-positions of the thiazine ring. For instance, the introduction of aryl groups at these positions has been a common strategy. mdpi.com The nature and substitution pattern of these aryl rings significantly influence the compound's biological profile. Additionally, the replacement of an aryl group with a heteroaromatic ring, such as thiophene (B33073) or indole (B1671886), has been investigated to introduce new electronic and steric properties, potentially leading to novel biological activities. nih.gov These modifications aim to enhance potency, selectivity, and pharmacokinetic properties, paving the way for the development of new therapeutic agents. mdpi.compharmacophorejournal.com

Influence of Substituents on Efficacy against Kinetoplastid Parasites

Derivatives of the 2,3-dihydro-4H-pyrido[3,2-e] mdpi.comnih.govthiazin-4-one scaffold have been investigated for their activity against the kinetoplastid parasite Trypanosoma brucei, the causative agent of Human African Sleeping Sickness. mdpi.comresearchgate.net The lead compound, 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e] mdpi.comnih.govthiazin-4-one, showed inhibitory effects on the growth of T. brucei. mdpi.com

To improve efficacy and establish a clear SAR, a series of 2-aryl-3-phenyl derivatives were synthesized and tested. nih.govresearchgate.net These studies revealed that the nature and position of substituents on the C-2 aryl ring play a crucial role in determining the compound's anti-parasitic potency. Specifically, introducing electron-withdrawing groups like trifluoromethyl (CF₃) and bromine (Br), as well as an electron-donating methyl (CH₃) group, led to a significant increase in activity against T. brucei compared to the unsubstituted parent compound. nih.gov Screening at a 50 µM concentration showed that five of the synthesized compounds strongly inhibited parasite growth. mdpi.comresearchgate.net

Table 1: Impact of C-2 Aryl Substituents on Activity Against T. brucei

Compound SeriesSubstituent (on C-2 Aryl Ring)PositionObserved Activity vs. T. brucei
2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] mdpi.comnih.govthiazin-4-ones-CF₃para, metaStrongly inhibited growth; stronger activity than the lead compound. nih.gov
2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] mdpi.comnih.govthiazin-4-ones-Brpara, metaStrongly inhibited growth; stronger activity than the lead compound. nih.gov
2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] mdpi.comnih.govthiazin-4-ones-CH₃paraStrongly inhibited growth; stronger activity than the lead compound. nih.gov
2,3-Diphenyl-2,3-dihydro-4H-pyrido[3,2-e] mdpi.comnih.govthiazin-4-one (Lead Compound)-HN/AInhibited growth. mdpi.com

SAR for AMPA Receptor Antagonism: Impact of Aromatic and Alkyl Substitutions

The 4H-pyrido[3,2-e] mdpi.comnih.govthiazin-4-one scaffold has been a key structure in the development of orally active α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. nih.gov SAR studies have been crucial in optimizing the potency of these compounds. A significant finding was that converting an allyl group in a lead compound to a 2-cyanoethyl group dramatically increased the inhibitory activity against AMPA receptor-mediated toxicity. nih.gov

Further exploration focused on the aromatic substituents attached to the amino group at the C-2 position. The introduction of specific substituted phenyl rings was found to confer potent anticonvulsant activity. For example, derivatives bearing a 4-(trifluoromethoxy)phenyl group or a 2,2-difluoro-2H-1,3-benzodioxol-5-yl group exhibited strong anticonvulsant effects in multiple seizure models with reduced motor impairment. nih.gov These findings highlight the importance of both the N-alkyl chain and the nature of the aromatic substituent for potent AMPA receptor antagonism.

Table 2: SAR of Pyrido[3,2-e] mdpi.comnih.govthiazin-4-one Derivatives as AMPA Receptor Antagonists

CompoundKey Structural FeatureBiological Activity
3-{(4-Oxo-4H-pyrido[3,2-e] mdpi.comnih.govthiazin-2-yl)[4-(trifluoromethoxy)phenyl]amino}propanenitrile2-cyanoethyl group and 4-(trifluoromethoxy)phenyl substituentPotent anticonvulsant activity. nih.gov
3-[(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)(4-oxo-4H-pyrido[3,2-e] mdpi.comnih.govthiazin-2-yl)amino]propanenitrile2-cyanoethyl group and 2,2-difluoro-2H-1,3-benzodioxol-5-yl substituentPotent anticonvulsant activity. nih.gov
2-[Allyl(4-methylphenyl)amino]-4H-pyrido[3,2-e] mdpi.comnih.govthiazin-4-one (Lead Compound)Allyl groupLower inhibitory activity compared to 2-cyanoethyl derivatives. nih.gov

Correlation of Structural Features with Antiproliferative Properties

The pyrido[3,2-e] mdpi.comnih.govthiazin-4-one core is recognized as a "privileged" scaffold in medicinal chemistry, with various derivatives exhibiting antiproliferative or anticancer activity. mdpi.comnih.govamazonaws.com While specific SAR studies for this exact scaffold are still emerging, general principles from related heterocyclic compounds provide valuable insights. The antitumor potential of 1,3-thiazine derivatives is well-documented. pharmacophorejournal.comamazonaws.com

For pyridine-based compounds, SAR studies have shown that the presence and position of certain functional groups can enhance antiproliferative activity. nih.gov The introduction of substituted aromatic rings is a common strategy, and the nature of these substituents can significantly impact cytotoxicity against cancer cell lines. amazonaws.com For instance, in some heterocyclic systems, the presence of an unsubstituted aromatic ring or one with electron-donating groups may decrease activity, while specific substitutions can enhance it. amazonaws.com The development of novel pyrido-thiadiazine derivatives has also yielded compounds with moderate anticancer activity against human cancer cell lines like HCT-116, MCF-7, and HeLa, indicating that the fusion of pyridine and thiazine rings is a promising strategy for designing new antiproliferative agents. mdpi.com

Target Identification and Biochemical Mechanism of Action in Research Contexts

Approaches to Identify Molecular Targets of 2H,3H,4H-pyrido[3,2-e]researchgate.netnsf.govthiazin-4-one Derivatives

The process of identifying the precise molecular targets of bioactive compounds, often termed target deconvolution, is a critical step in understanding their mechanism of action. nih.govbohrium.com For derivatives of the 2H,3H,4H-pyrido[3,2-e] researchgate.netnsf.govthiazin-4-one scaffold, a combination of phenotypic, computational, and biochemical approaches is utilized.

Phenotypic Screening: This classical approach involves testing compounds for their effect on a whole organism or cell, providing a direct view of the desired biological response. nih.gov The initial discovery of the bioactivity of 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e] researchgate.netnsf.govthiazin-4-one was achieved through a phenotypic screen that revealed its ability to inhibit the growth of the kinetoplastid parasites Trypanosoma brucei and Crithidia fasciculata. researchgate.netmdpi.com Such screens identify compounds with a specific biological effect, which then require subsequent target deconvolution to determine the molecular mechanism. nih.govbohrium.com Phenotypic screening can uncover compounds that act on novel pathways or targets that might not have been previously linked to a specific disease state. nih.gov

In Silico Molecular Docking: Computational methods, particularly molecular docking, serve as a powerful predictive tool to identify potential protein targets. This approach simulates the interaction between a small molecule (ligand) and a protein to predict its binding orientation and affinity. cu.edu.eg For fused heterocyclic systems structurally related to pyridothiazinones, molecular docking has been employed to investigate interactions with specific targets. For example, pyrido-pyrimido-thiadiazinone derivatives were docked against the fat mass and obesity-associated (FTO) protein to predict their binding modes and affinities, with calculated binding energies ranging from -8.0 to -11.6 kcal/mol. cu.edu.egresearchgate.net Similar in silico studies on other pyridine-containing heterocycles have explored binding to targets like Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK). nih.gov These computational predictions provide hypotheses that can then be tested and validated experimentally.

In Vitro Enzyme Inhibition Assays: Once potential targets are identified, direct biochemical assays are essential for validation. mdpi.com In vitro enzyme inhibition assays measure the effect of a compound on the activity of a purified enzyme. mdpi.comjuniperpublishers.com The observation that the 2,3-dihydro-4H-pyrido[3,2-e] researchgate.netnsf.govthiazin-4-one scaffold possesses glycosidase inhibitory activity suggests that such enzymatic assays were instrumental in identifying this biological function. mdpi.comresearchgate.net This method allows for the determination of key parameters like the half-maximal inhibitory concentration (IC₅₀), which quantifies the compound's potency against a specific enzyme target.

Elucidation of Biochemical Pathways Affected by Compound Interaction

Following target identification, research focuses on understanding how the interaction between a 2H,3H,4H-pyrido[3,2-e] researchgate.netnsf.govthiazin-4-one derivative and its target protein affects broader biochemical pathways. The biological activities reported for this scaffold, including anticancer and antibacterial effects, suggest modulation of critical cellular pathways. mdpi.comresearchgate.net

While the specific pathways modulated by the core 2H,3H,4H-pyrido[3,2-e] researchgate.netnsf.govthiazin-4-one structure are an active area of investigation, studies on related fused heterocyclic systems provide valuable insights. For instance, the investigation of pyrido-pyrimido-thiadiazinones as inhibitors of the FTO protein points to a potential role in metabolic pathways. cu.edu.egresearchgate.net The FTO protein is an enzyme that demethylates nucleic acids and is linked to the regulation of energy metabolism and body mass. Inhibition of this enzyme could therefore impact pathways related to metabolic control.

Similarly, the potential for related pyridine-fused compounds to interact with targets like EGFR TK suggests an impact on cell signaling pathways that regulate cell proliferation, differentiation, and survival. nih.gov The inhibition of glycosidase enzymes by the pyridothiazinone scaffold would directly affect carbohydrate metabolism and glycoprotein (B1211001) processing. mdpi.comresearchgate.net The most clearly defined biological effect for a derivative of this class is the disruption of cell division in pathogenic parasites, indicating an interaction with pathways controlling the cell cycle. researchgate.net

Probing Cell Cycle and Cellular Biology in Pathogen Systems as a Research Tool

Derivatives of 2H,3H,4H-pyrido[3,2-e] researchgate.netnsf.govthiazin-4-one have proven to be valuable as chemical probes for studying the complex biology of certain pathogens, particularly kinetoplastid parasites. mdpi.com These organisms, including Trypanosoma brucei, are responsible for significant diseases in humans and animals. mdpi.com

The compound 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e] researchgate.netnsf.govthiazin-4-one was found to inhibit the growth of T. brucei and was subsequently discovered to block the completion of cytokinesis, the final stage of cell division. researchgate.net Although the potency of the initial compound (IC₅₀ in the micromolar range) may preclude its immediate development as a therapeutic, its specific effect on the cell cycle makes it an excellent research tool. mdpi.com Such compounds can be used to dissect the highly orchestrated processes of the parasite cell cycle and to identify the specific proteins and pathways involved. mdpi.com

By synthesizing a series of derivatives and establishing structure-activity relationships, researchers can optimize these compounds as more potent and specific probes. mdpi.com Screening of a series of 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] researchgate.netnsf.govthiazin-4-ones against T. brucei revealed that several derivatives with specific substitutions on the C-aryl ring strongly inhibited parasite growth. mdpi.comresearchgate.net

Table 1: Activity of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] researchgate.netnsf.govthiazin-4-one Derivatives Against Trypanosoma brucei
CompoundSubstituent (R) on C-Aryl RingActivity at 50 µM
1a p-CF₃Strongly inhibited growth and killed parasites
1b m-CF₃Strongly inhibited growth and killed parasites
1c p-BrStrongly inhibited growth and killed parasites
1d m-BrStrongly inhibited growth and killed parasites
1e p-CH₃Strongly inhibited growth and killed parasites
1j HInhibited growth

Data sourced from Silverberg et al., 2021. mdpi.comresearchgate.net

The use of these compounds allows researchers to induce a specific cellular defect (e.g., failed cytokinesis), enabling the study of the consequences of this failure and the identification of the molecular machinery involved. This makes the 2H,3H,4H-pyrido[3,2-e] researchgate.netnsf.govthiazin-4-one scaffold a valuable platform for discovering novel aspects of pathogen biology. mdpi.com

Advanced Research Applications and Future Perspectives

Development of 2H,3H,4H-pyrido[3,2-e]mdpi.commdpi.comthiazin-4-one Derivatives as Chemical Probes

The strategic design of derivatives based on the 2,3-dihydro-4H-pyrido[3,2-e] mdpi.commdpi.comthiazin-4-one scaffold has yielded potent chemical probes for investigating complex biological systems. mdpi.com A notable example is the development of a series of 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] mdpi.commdpi.comthiazin-4-ones that have demonstrated activity against kinetoplastid parasites, such as Trypanosoma brucei, the causative agent of African Sleeping Sickness. nih.gov

These compounds serve as valuable tools to probe the intricate cell cycle and biology of these pathogens. mdpi.com By systematically altering the substituents on the C-aryl ring, researchers can modulate the biological activity, thereby gaining insights into the structure-activity relationships that govern the interaction with molecular targets within the parasite. mdpi.comnih.gov The ability of these derivatives to inhibit parasite growth allows for the investigation of specific biochemical pathways, potentially uncovering novel targets for therapeutic intervention. mdpi.com

Optimization Strategies for Lead Compound Development in Preclinical Studies

Once a "hit" compound with promising biological activity is identified, the subsequent phase of research focuses on lead optimization to enhance its efficacy, selectivity, and other pharmacological properties. For derivatives of 2H,3H,4H-pyrido[3,2-e] mdpi.commdpi.comthiazin-4-one, several optimization strategies are being pursued.

A primary strategy involves the synthesis of a comprehensive series of analogues to establish clear structure-activity relationships (SAR). mdpi.com For instance, in the development of antitrypanosomal agents, various electron-withdrawing and electron-donating groups were introduced to the C-aryl ring of the 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] mdpi.commdpi.comthiazin-4-one scaffold. mdpi.com This systematic modification led to the discovery that compounds with substituents like trifluoromethyl (CF₃) and bromine (Br) at the meta or para positions exhibited significantly stronger activity against T. brucei than the original diphenyl compound. mdpi.comnih.gov

Another powerful optimization technique is the creation of hybrid molecules, where the core scaffold is combined with other known pharmacophores. nih.gov This approach aims to produce synergistic effects or to confer multiple functionalities onto a single molecule. nih.gov The hybridization of different heterocyclic systems is a common and effective strategy in modern medicinal chemistry to improve the potency and target profile of a lead compound. nih.gov

Table 1: Structure-Activity Relationship (SAR) of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] mdpi.commdpi.comthiazin-4-one Derivatives Against T. brucei mdpi.comnih.gov
CompoundSubstituent on C-Aryl RingPositionObserved Activity Enhancement
2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e] mdpi.commdpi.comthiazin-4-one-H (Hydrogen)-Baseline Activity
Derivative 1-CF₃paraSignificantly Stronger Activity
Derivative 2-CF₃metaSignificantly Stronger Activity
Derivative 3-BrparaSignificantly Stronger Activity
Derivative 4-BrmetaSignificantly Stronger Activity
Derivative 5-CH₃paraSignificantly Stronger Activity

Exploration of Novel Pyrido[3,2-e]mdpi.commdpi.comthiazin-4-one Analogues with Enhanced Research Utility

The inherent versatility of the pyridothiazine framework has spurred the exploration and synthesis of novel, structurally related analogues with the goal of discovering enhanced or entirely new research applications. This exploration extends to modifying the core ring system and introducing different heterocyclic moieties.

Researchers have successfully synthesized 2-heteroaryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] mdpi.commdpi.comthiazin-4-ones, incorporating rings such as thiophene (B33073) and indole (B1671886) at the C2 position. nih.gov These modifications significantly alter the molecule's spatial and electronic properties, opening avenues for new biological interactions. Further innovation has led to the creation of more complex, fused heterocyclic systems. For example, novel pyrido[4,3-e] mdpi.comnih.govnih.govtriazino[3,2-c] mdpi.comnih.govnih.govthiadiazine 6,6-dioxides have been synthesized and shown to possess moderate anticancer activity against human cancer cell lines, including HCT-116, MCF-7, and HeLa. mdpi.comnih.govnih.gov These findings highlight how the fundamental pyridothiazine structure can be elaborated into new scaffolds with distinct therapeutic potential. mdpi.com

Table 2: Examples of Novel Analogues Based on the Pyrido-Thiazine Scaffold
Novel Analogue ClassKey Structural ModificationPotential Research UtilityReference
2-Heteroaryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] mdpi.commdpi.comthiazin-4-onesReplacement of C2-phenyl group with a heteroaromatic ring (e.g., thiophene, indole)Antiparasitic agents nih.gov
Pyrido[4,3-e] mdpi.comnih.govnih.govtriazino[3,2-c] mdpi.comnih.govnih.govthiadiazine 6,6-dioxidesFusion of a triazino-thiadiazine dioxide system to the pyrido coreAnticancer agents mdpi.comnih.gov
Tetrahydropyrido[3',2':4,5]thieno[2,3-b] mdpi.comnih.govthiazinesCreation of a tricyclic hybrid incorporating a thiophene ringPotential antimicrobial and antitumor agents mdpi.com

Potential for Multitargeting Approaches in Complex Biological Systems

Complex diseases such as cancer often involve multiple biological pathways, making them difficult to treat with single-target agents. A promising strategy in drug discovery is the design of multi-target compounds that can modulate several key proteins or pathways simultaneously. nih.gov The hybridization of two or more pharmacophores into a single molecule is an effective approach for creating such multi-target drugs. nih.gov

The 2H,3H,4H-pyrido[3,2-e] mdpi.commdpi.comthiazin-4-one scaffold is an attractive candidate for this approach. By strategically combining it with other biologically active moieties, researchers can develop hybrid molecules with the potential for synergistic effects and a reduced likelihood of developing drug resistance. nih.gov For instance, merging the pharmacophoric features of the pyridothiazine core with those of known enzyme inhibitors, such as kinase or cyclooxygenase (COX) inhibitors, could yield novel compounds with both anticancer and anti-inflammatory properties. nih.gov This strategy has been successfully applied to other heterocyclic systems, demonstrating the feasibility of creating dual-action agents. nih.gov

Integration of Cheminformatics and Machine Learning for Future Research Directions

The fields of cheminformatics and machine learning are revolutionizing drug discovery and development. nih.govcsmres.co.uk These computational tools offer powerful methods for accelerating the design and optimization of novel compounds based on the 2H,3H,4H-pyrido[3,2-e] mdpi.commdpi.comthiazin-4-one scaffold.

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to correlate the structural features of pyridothiazine derivatives with their biological activities. nih.gov These models can predict the potency of new, unsynthesized compounds, helping to prioritize synthetic efforts toward the most promising candidates. mdpi.com

Molecular Docking: In silico molecular docking studies can simulate the interaction between pyridothiazine derivatives and the three-dimensional structure of a biological target. semanticscholar.org This technique provides crucial insights into the binding mode and key interactions, guiding the rational design of analogues with improved affinity and selectivity. nih.govsemanticscholar.org

Machine Learning (ML): ML algorithms can analyze vast datasets of chemical structures and biological activities to identify complex patterns that are not apparent through traditional analysis. csmres.co.ukmdpi.com For the pyridothiazine scaffold, ML can be used for a variety of tasks, including predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, screening large virtual libraries to identify potential hits, and even de novo design of entirely new molecular structures with desired properties. nih.govnih.gov The integration of these computational approaches is essential for navigating the vast chemical space of possible derivatives and efficiently identifying future lead compounds.

Table 3: Application of Computational Tools in Pyrido[3,2-e] mdpi.commdpi.comthiazin-4-one Research
Computational MethodPurpose and ApplicationReference
QSAR (Quantitative Structure-Activity Relationship)To build predictive models that link molecular structure to biological activity, guiding the design of more potent compounds. nih.govmdpi.com
Molecular DockingTo visualize and analyze the binding interactions between derivatives and their biological targets, informing rational drug design. semanticscholar.org
ADMET PredictionTo computationally assess the pharmacokinetic and toxicity profiles of potential drug candidates at an early stage. nih.gov
Machine LearningTo mine large chemical datasets, predict compound activities, and prioritize candidates for synthesis and testing. nih.govcsmres.co.uk

Q & A

Q. What are the common synthetic routes for preparing 2H,3H,4H-pyrido[3,2-e][1,3]thiazin-4-one derivatives, and how are reaction conditions optimized?

The T3P (2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trioxide)-promoted method is widely used for synthesizing substituted derivatives. This involves cyclocondensation of thiourea intermediates with ketones or aldehydes under mild conditions (50–80°C, 12–24 hours). Optimization focuses on solvent choice (e.g., DMF or acetonitrile), stoichiometry of T3P (1.2–2.0 equiv.), and post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients). Yields typically range from 45% to 85%, depending on substituent steric effects .

Q. How is the structural conformation of this compound characterized experimentally?

X-ray crystallography is the gold standard. For example, monoclinic crystals (space group P21/n) reveal an envelope conformation of the thiazine ring, with bond lengths and angles validated using SHELXL refinement. Key parameters include:

  • a = 9.225 Å, b = 20.8037 Å, c = 15.875 Å
  • Dihedral angles between pyridine and thiazine rings: 5.2°–8.7° Intermolecular interactions (C–H⋯O/N hydrogen bonds) are mapped using Olex2 software .

Q. What in vitro biological screening models are used to evaluate antiparasitic activity of this scaffold?

Primary screening against Trypanosoma brucei (causative agent of African sleeping sickness) involves:

  • IC50 determination : 72-hour incubation in HMI-9 medium at 37°C, 5% CO₂, using resazurin-based viability assays.
  • Selectivity index (SI) calculation against mammalian cells (e.g., HEK293 or L6 myoblasts). Derivatives with electron-withdrawing substituents (e.g., -CF₃, -Br) show enhanced activity (IC50: 0.8–2.3 µM) compared to unsubstituted analogs (IC50: >10 µM) .

Advanced Research Questions

Q. How do substituent variations on the pyridine and aryl rings influence AMPA receptor antagonism?

Structure-activity relationship (SAR) studies reveal:

  • 2-Amino group modifications : Introduction of a 2-cyanoethyl group enhances binding to the AMPA receptor’s GluA2 subunit (Kᵢ: 12 nM vs. 45 nM for unsubstituted analogs).
  • Phenyl ring substituents : Electron-donating groups (e.g., -OCH₃) reduce CNS depressant effects in rodent models while maintaining anticonvulsant efficacy (ED50: 8.2 mg/kg vs. 15 mg/kg for tezampanel). Pharmacokinetic optimization involves logP adjustments (target: 2.5–3.5) to balance blood-brain barrier permeability and metabolic stability .

Q. What crystallographic techniques resolve racemic mixtures in asymmetric derivatives of this scaffold?

Racemic crystals (e.g., 2-(1H-indol-3-yl)-3-phenyl derivative) are analyzed via:

  • Flack parameter refinement : Determines absolute configuration (Flack x = 0.03(2) confirms enantiopurity).
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-π stacking between pyridine rings: 3.6 Å distance). Solvent channels in hydrated forms (e.g., 0.438 H₂O per molecule) are modeled using PLATON’s SQUEEZE algorithm .

Q. How are computational methods integrated to predict metabolic stability of derivatives?

  • In silico CYP450 metabolism : SwissADME predicts major oxidation sites (e.g., thiazine sulfur or pyridine nitrogen).
  • Molecular dynamics (MD) simulations : AMBER force fields assess binding stability to target proteins (e.g., T. brucei’s trypanothione reductase). Experimental validation via LC-MS/MS identifies primary metabolites (e.g., sulfoxide derivatives) with <15% hepatic microsomal clearance .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

Discrepancies in IC50 values (e.g., HAT vs. HEK293 cytotoxicity) are addressed by:

  • Assay standardization : Uniform cell density (1×10⁴ cells/well) and incubation time (72 hours).
  • Counter-screening : Testing against off-target receptors (e.g., NMDA or GABA receptors) to rule out nonspecific effects.
  • Dose-response normalization : Hill slopes >2.0 indicate cooperative binding, requiring data re-evaluation .

Q. How are in vivo pharmacokinetic profiles optimized for derivatives with poor oral bioavailability?

  • Prodrug design : Esterification of hydroxyl groups improves solubility (e.g., acetate prodrugs achieve Cmax 3.2 µg/mL vs. 0.8 µg/mL for parent compounds).
  • Nanoformulation : PEGylated liposomes extend half-life (t₁/₂: 14 hours vs. 2.5 hours for free drug) in murine models.
    Toxicity is monitored via ALT/AST levels and histopathology .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.